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Compound of Interest

Compound Name: Methyl 2-(aminosulfonyl)benzoate

Cat. No.: B1209806 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR)

of methyl 2-(aminosulfonyl)benzoate derivatives, with a primary focus on their potent

inhibitory activity against carbonic anhydrases (CAs). The information presented is compiled

from experimental data to assist in the rational design of novel therapeutic agents.

Introduction to Methyl 2-(aminosulfonyl)benzoate
Derivatives
The methyl 2-(aminosulfonyl)benzoate scaffold is a key pharmacophore in the design of

various enzyme inhibitors. The presence of the sulfonamide group allows for critical

interactions with the zinc ion in the active site of metalloenzymes, most notably carbonic

anhydrases. Modifications to the aromatic ring and the sulfonamide moiety have been

extensively explored to enhance potency and selectivity for different enzyme isoforms. While

the predominant focus of research has been on carbonic anhydrase inhibition, the broader

class of sulfonamides has shown potential as antibacterial and anti-inflammatory agents,

suggesting possible, though less explored, avenues for derivatives of methyl 2-
(aminosulfonyl)benzoate.[1][2][3]

Carbonic Anhydrase Inhibition
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A significant body of research has focused on the SAR of methyl 2-(aminosulfonyl)benzoate
derivatives as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing

metalloenzymes involved in various physiological and pathological processes.[4] Certain

isoforms, such as CA IX, are highly overexpressed in tumors, making them attractive targets for

anticancer therapies.[4]

Data Presentation: Inhibition of Carbonic Anhydrase
Isozymes
The following table summarizes the dissociation constants (Kd, in nM) for a series of

substituted methyl 5-sulfamoylbenzoate derivatives against twelve human carbonic anhydrase

isoforms. The data is extracted from a study by Zakšauskas et al. (2021).[4]
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Bn = Benzyl, n-Bu = n-Butyl, Ph = Phenyl, Me = Methyl

SAR Insights for Carbonic Anhydrase Inhibition
Role of the Sulfonamide Group: The unsubstituted sulfonamide (SO₂NH₂) is crucial for

potent inhibition, as it coordinates to the Zn²⁺ ion in the active site of carbonic anhydrases.

Influence of Halogen Substituents: The nature of the halogen at the R¹ and R² positions

influences the binding affinity. In the studied series, bromo-substituted compounds generally

exhibit slightly better or comparable affinity to their chloro-substituted counterparts.

Impact of Substituents at R¹ and R²:

Substitution at the para-position (R²) to the sulfonamide group with thioether or sulfone

moieties generally leads to potent inhibitors.

Aromatic thioethers, such as phenylthio (PhS) and 4-methylphenylthio ((4-MePh)S), often

result in higher affinity compared to aliphatic thioethers like n-butylthio (n-BuS) and

benzylthio (BnS).

Oxidation of the thioether to a sulfone (SO₂) generally maintains or slightly improves the

inhibitory potency.

Selectivity: While many derivatives show broad-spectrum inhibition across various CA

isoforms, some compounds exhibit a degree of selectivity. Achieving high selectivity for a

specific isoform, particularly the tumor-associated CA IX, over the ubiquitous CA II is a key

objective in the development of anticancer agents.

Other Potential Biological Activities
While the primary focus has been on carbonic anhydrase inhibition, the general class of

sulfonamides has been investigated for other therapeutic applications. The SAR principles

derived from these broader studies may provide insights into the potential of methyl 2-
(aminosulfonyl)benzoate derivatives.

Antibacterial Activity
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Sulfonamides were among the first effective chemotherapeutic agents for bacterial infections.

[1] Their mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme

essential for folic acid synthesis in bacteria.

General SAR for Antibacterial Sulfonamides:

The p-aminobenzenesulfonamide core is generally required for activity.

The amino group must be in the para position, and it should be a free amine or a prodrug

that is converted to the free amine in vivo.

The sulfonamide nitrogen (N1) can be substituted, and the nature of this substituent

significantly affects the potency and pharmacokinetic properties. Heterocyclic substituents

often lead to highly potent derivatives.[1]

While direct SAR studies on methyl 2-(aminosulfonyl)benzoate derivatives as antibacterial

agents are limited, the core structure shares features with antibacterial sulfonamides. Further

investigation is warranted to explore this potential.

Anti-inflammatory Activity
Some sulfonamide-containing compounds have demonstrated anti-inflammatory properties.[5]

The mechanism of action can vary, but may involve the inhibition of inflammatory enzymes or

pathways. For instance, some benzothiazole derivatives bearing a sulfonamide moiety have

shown in vivo anti-inflammatory activity.[5] The structure-activity relationships in this area are

diverse and depend on the specific target.

Experimental Protocols
Synthesis of Methyl 2-Halo-4-Substituted-5-Sulfamoyl-
Benzoates
The following is a general procedure for the synthesis of the carbonic anhydrase inhibitors

listed in the data table, based on the methods described by Zakšauskas et al. (2021).[4]

General Procedure for Thioether Derivatives (e.g., 3a-d, 4a-d, 5a-d, 6a):
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To a solution of the appropriate methyl 2,4-dihalo-5-sulfamoylbenzoate (1 or 2) (1.0 mmol) in

dimethyl sulfoxide (DMSO, 2 mL), add the corresponding thiol (1.1 mmol) and triethylamine

(TEA, 1.2 mmol).

Heat the reaction mixture at 50-60 °C for 6-12 hours, monitoring the progress by thin-layer

chromatography (TLC).

After cooling to room temperature, add brine and extract the product with ethyl acetate (3 x 7

mL).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel.

General Procedure for Sulfone Derivatives (e.g., 7a-d, 8a-b, 9a-d, 10a):

Dissolve the corresponding thioether derivative (1.0 mmol) in glacial acetic acid.

Add hydrogen peroxide (30%) and heat the mixture at 75 °C.

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture and pour it into ice water.

Collect the precipitated product by filtration, wash with water, and dry.

Carbonic Anhydrase Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of compounds

against carbonic anhydrase using a colorimetric assay.

Principle:

This assay measures the esterase activity of carbonic anhydrase. The enzyme catalyzes the

hydrolysis of a chromogenic ester substrate, such as p-nitrophenyl acetate (p-NPA), to a

colored product, p-nitrophenol, which can be quantified spectrophotometrically. The rate of the

reaction is inversely proportional to the inhibitory activity of the test compound.
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Materials:

Purified human carbonic anhydrase isoforms

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)

p-Nitrophenyl acetate (p-NPA) solution in a suitable organic solvent (e.g., acetonitrile)

Test compounds dissolved in DMSO

96-well microplate

Microplate reader

Procedure:

Add 160 µL of assay buffer to each well of a 96-well plate.

Add 10 µL of the test compound solution at various concentrations (or DMSO for control) to

the wells.

Add 10 µL of the carbonic anhydrase solution to the wells.

Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow for

inhibitor binding.

Initiate the reaction by adding 20 µL of the p-NPA solution to each well.

Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds)

for a set period (e.g., 10 minutes) in a microplate reader.

Calculate the rate of reaction (change in absorbance per minute) for each well.

Determine the percent inhibition for each concentration of the test compound and calculate

the IC₅₀ or Kᵢ value.

Mandatory Visualizations
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Caption: General synthetic workflow for Methyl 2-halo-4-substituted-5-sulfamoyl-benzoate

derivatives.
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Caption: Experimental workflow for the colorimetric carbonic anhydrase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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